6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is an organic compound that features a thiomorpholine ring substituted with a 2-chlorobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with thiomorpholine-3-carboxylic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiomorpholine nitrogen attacks the electrophilic carbon of the 2-chlorobenzyl chloride, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the 2-chlorobenzyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Shares the 2-chlorobenzyl group but lacks the thiomorpholine ring.
Thiomorpholine-3-carboxylic acid: Contains the thiomorpholine ring but lacks the 2-chlorobenzyl group.
Uniqueness
6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is unique due to the combination of the 2-chlorobenzyl group and the thiomorpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClNO3S |
---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO3S/c13-8-4-2-1-3-7(8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
DXARLDIXAASAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.